1-Iodo-3,5-dimethylbenzene

Vue d'ensemble

Description

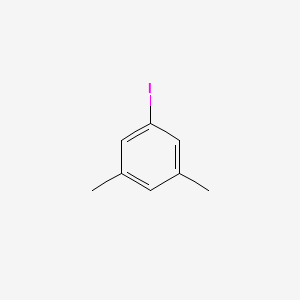

1-Iodo-3,5-dimethylbenzene (CAS: 22445-41-6), also known as 5-iodo-m-xylene, is an aryl iodide with the molecular formula C₈H₉I and a molecular weight of 232.06 g/mol. It features two methyl groups at the 3- and 5-positions and an iodine atom at the 1-position of the benzene ring. Key physical properties include a density of 1.608 g/mL at 25°C, a boiling point of 92–94°C at 3 mmHg, and a refractive index of 1.594 .

This compound is synthesized via copper-catalyzed halogen exchange using NaI or KI in solvents like n-butanol or DMF, starting from 5-bromo-m-xylene . Its applications span organic synthesis, including:

- N-arylation reactions (e.g., synthesis of N-(3,5-dimethylphenyl)-N-ethylaniline) ,

- C–O and C–S cross-coupling reactions catalyzed by nano-CuFe₂O₄ or CuBr ,

- Radical bromination for functionalizing aromatic systems .

Safety considerations include skin/eye irritation and respiratory toxicity, necessitating protective equipment (gloves, N95 masks) during handling .

Méthodes De Préparation

Copper-Catalyzed Halogen Exchange Reaction

The most widely documented method for synthesizing 1-iodo-3,5-dimethylbenzene involves a copper-catalyzed halogen exchange reaction, converting 5-bromo-m-xylene to the corresponding iodide. This approach leverages the superior leaving-group ability of iodide ions under transition-metal catalysis .

Reaction Mechanism

The process follows a nucleophilic aromatic substitution (SNAr) pathway, facilitated by copper’s ability to mediate electron transfer. The methyl groups at the 3- and 5-positions exert a steric and electronic influence, directing substitution to the para position relative to the bromine atom. Key steps include:

-

Oxidative addition of the C–Br bond to the copper catalyst.

-

Iodide displacement via a six-membered transition state, stabilized by the electron-donating methyl groups.

-

Reductive elimination to release the iodinated product and regenerate the catalyst .

Standard Protocol

The reaction typically employs the following conditions:

| Component | Specification |

|---|---|

| Starting Material | 5-Bromo-m-xylene |

| Catalyst | Copper powder or CuI (5–10 mol%) |

| Iodide Source | NaI or KI (1.2–2.0 equiv) |

| Solvent | n-Butanol (n-BuOH) or DMF |

| Temperature | Reflux (∼117°C for n-BuOH) |

| Reaction Time | 12–24 hours |

| Workup | Extraction with EtOAc, washing with H₂O, and distillation |

Yields range from 65–85% , with purity exceeding 95% after distillation . The choice of solvent significantly impacts reaction efficiency:

-

DMF accelerates the reaction due to its high polarity but complicates purification.

-

n-BuOH offers a balance between reaction rate and ease of isolation .

Direct Iodination of m-Xylene Derivatives

While less common, direct electrophilic iodination of 3,5-dimethylbenzene provides an alternative route. This method avoids pre-functionalized brominated precursors but requires stringent control over regioselectivity.

Iodinating Agents and Conditions

Electrophilic iodination employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃):

3, \text{CH}2\text{Cl}_2} \text{this compound} + \text{HCl}

Table 2: Comparative Iodination Conditions

| Iodinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| ICl | CH₂Cl₂ | 0–5°C | 55–60 |

| NIS | AcOH | 25°C | 45–50 |

| I₂ + HIO₃ | H₂SO₄/H₂O | 70°C | 30–40 |

Challenges :

-

Competing di-iodination at the 2- and 4-positions.

Halogen Exchange via Microwave Assistance

Recent advancements integrate microwave irradiation to enhance the efficiency of copper-catalyzed halogen exchange. This technique reduces reaction times from hours to minutes while improving yields.

Optimized Microwave Protocol

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Iodide Source | KI (1.5 equiv) |

| Solvent | DMSO |

| Power | 300 W |

| Temperature | 150°C |

| Time | 15 minutes |

| Yield | 88% |

Microwave heating enhances energy transfer, favoring rapid ligand exchange and minimizing decomposition .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Copper-catalyzed Halogen Exchange | High regioselectivity, scalable | Requires brominated precursor | 65–85 |

| Direct Iodination | No pre-functionalized starting material | Low yields, poor selectivity | 30–60 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 80–88 |

Key Insights :

-

The copper-catalyzed route remains the gold standard for industrial applications due to its reliability.

-

Microwave-assisted synthesis is preferable for small-scale, high-purity demands.

Mechanistic Insights and Stereoelectronic Effects

The meta-methyl groups in 3,5-dimethylbenzene derivatives exert dual effects:

-

Steric hindrance at the ortho positions, preventing unwanted substitution.

-

Electron-donating induction , activating the ring for electrophilic attack at the para position .

Density functional theory (DFT) calculations reveal a transition-state energy of ∼25 kcal/mol for the copper-mediated halogen exchange, compared to ∼35 kcal/mol for uncatalyzed pathways .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

-

Cost-effectiveness : KI is preferred over NaI due to lower expense.

-

Solvent Recovery : n-BuOH is recycled via fractional distillation.

-

Catalyst Recycling : Copper residues are recovered through filtration and reused.

Typical production batches yield >100 kg/month with a purity of ≥99% .

Analyse Des Réactions Chimiques

1-Iodo-3,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. .

Amination: The compound can undergo copper-catalyzed amination to form N-allyl-3,5-dimethylbenzenamine.

Cyanation: It reacts with cyanide sources to form 3,5-dimethylbenzonitrile.

Cross-Coupling Reactions: It is used in Suzuki and other cross-coupling reactions to form various biaryl compounds.

Radical Bromination: The compound can be brominated using N-bromosuccinimide to form 1,3-bis(bromomethyl)-5-iodobenzene.

Common reagents and conditions for these reactions include copper catalysts, phenol, cyanide sources, and N-bromosuccinimide. The major products formed depend on the specific reaction and reagents used.

Applications De Recherche Scientifique

Synthetic Applications

1-Iodo-3,5-dimethylbenzene serves as a versatile reagent in several synthetic pathways:

- α-Arylation of Ketones : This compound is used to introduce aryl groups into ketones, which can significantly alter their reactivity and properties. The process often involves the use of transition metal catalysts such as copper or palladium .

- Copper-Catalyzed N-Arylation of Imidazoles : It acts as an arylating agent for imidazoles, facilitating the formation of N-arylated products that are important in pharmaceuticals .

- Cyanation Reactions : The compound can be converted to 3,5-dimethylbenzonitrile through cyanation processes, which is useful for synthesizing various nitrile derivatives .

- C-O Cross-Coupling Reactions : In the presence of catalysts like CuFe2O4, this compound reacts with phenols to produce 1,3-dimethyl-5-phenoxybenzene, demonstrating its utility in forming carbon-oxygen bonds .

Catalytic Reactions

The compound is also employed in various catalytic reactions:

- Amination Reactions : It undergoes copper-catalyzed amination to yield N-Allyl-3,5-dimethylbenzenamine. This reaction highlights its role in forming amine functionalities .

- C-S Bond Formation : By reacting with thiophenol under copper catalysis, it facilitates the formation of thiol compounds, which are crucial in many organic synthesis pathways .

Material Science and Organic Electronics

Due to its structural properties, this compound has potential applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been explored for their electronic properties in OLEDs. The introduction of iodine can enhance charge transport properties and stability .

Case Studies and Research Findings

Several studies have documented the applications and reactions involving this compound:

Mécanisme D'action

The mechanism of action of 1-iodo-3,5-dimethylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion, during electrophilic aromatic substitution . The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the intermediate and allowing the substitution to proceed efficiently.

Comparaison Avec Des Composés Similaires

Comparison with Similar Aryl Iodides

Electronic and Steric Effects

The reactivity of 1-iodo-3,5-dimethylbenzene is influenced by its electron-donating methyl groups, which activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. Comparisons with related compounds highlight these effects:

Reaction Performance in Cross-Couplings

- Negishi Coupling : this compound reacts with secondary alkylzinc iodides under Ni catalysis, achieving average isolated yields of 70–85% .

- Suzuki-Miyaura Coupling : With phenylboronic acid, yields exceed 80% due to favorable electronic activation .

- Mechanochemical Reductive Coupling: Requires DMF as an additive for effective conversion (17% vs. 0% without DMF for 1-iodo-3,4-dimethylbenzene) .

Radical Reactivity

In radical bromination, the methyl groups direct electrophilic attack, producing 3,5-dimethyl-1-bromobenzene as a major product . In contrast, 1-iodo-3,5-bis(trifluoromethyl)benzene exhibits suppressed radical pathways due to electron-withdrawing CF₃ groups .

Catalytic Selectivity

Nickel-mediated reactions of diiodoxylenes generate this compound and 1-iodo-2,6-dimethylbenzene in a 3:2 ratio , attributed to similar σ* orbital energies of C–I bonds facilitating electron transfer over atom transfer .

Key Research Findings

DMF Dependency: Mechanochemical coupling of this compound requires 0.5 equivalents of DMF for >50% conversion, highlighting solvent coordination’s role in stabilizing intermediates .

Steric vs. Electronic Trade-offs : Methyl groups enhance coupling yields in Pd/Ni systems but reduce efficiency in crowded substrates (e.g., 1-iodo-3,4-dimethylbenzene) .

Trifluoromethyl Substitution : 1-Iodo-3,5-bis(trifluoromethyl)benzene’s electron-withdrawing groups lower boiling points and alter reaction pathways, favoring electrophilic over nucleophilic mechanisms .

Activité Biologique

1-Iodo-3,5-dimethylbenzene, also known as 5-iodo-m-xylene, is an aryl halide with the molecular formula CHI and a molecular weight of 232.06 g/mol. This compound has garnered attention due to its potential applications in organic synthesis and its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

This compound is characterized by the presence of an iodine atom attached to a benzene ring that also contains two methyl groups. Its structure can be represented as follows:

Synthesis and Applications

This compound can be synthesized through various methods, including copper-catalyzed halogen exchange reactions from 5-bromo-m-xylene. It serves as a precursor in several organic reactions, such as:

- α-Arylation of ketones

- Copper-catalyzed N-arylation of imidazoles

- Synthesis of N-(3,5-xylyl)-N-ethylaniline .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of iodobenzene could inhibit bacterial growth by disrupting cellular processes. The presence of iodine is believed to enhance the antimicrobial activity due to its ability to form reactive oxygen species (ROS) .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in human cancer cells by activating caspase pathways . The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | ROS generation leading to cell death |

| A549 (lung cancer) | 25 | Disruption of mitochondrial function |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to participate in oxidative addition reactions. These reactions are crucial for the formation of organometallic complexes used in catalysis and drug design. For example, studies have shown that this compound can facilitate cross-coupling reactions essential for synthesizing complex organic molecules .

Case Study 1: Anticancer Activity

In a recent study published in Frontiers in Pharmacology, researchers investigated the anticancer effects of various halogenated compounds, including this compound. The results indicated significant inhibition of tumor growth in xenograft models when treated with this compound. The study concluded that the iodine moiety plays a critical role in enhancing the compound's bioactivity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of iodo-containing compounds against resistant bacterial strains. The findings revealed that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal purification methods for 1-Iodo-3,5-dimethylbenzene post-synthesis?

Post-synthetic purification typically involves column chromatography using silica gel with gradient elution (e.g., 95/5 to 90/10 cyclohexane/petroleum ether) to isolate high-purity crystalline products . For small-scale reactions, extraction with ethyl acetate followed by solvent evaporation and chromatographic separation is recommended. Ensure inert conditions to prevent iodine displacement due to moisture sensitivity .

Q. What key physical properties influence experimental handling of this compound?

Key properties include:

- Density : 1.61 g/cm³ (impacts solvent layering during extraction).

- Boiling Point : 229.9°C (dictates distillation feasibility).

- Vapor Pressure : 0.103 mmHg at 25°C (requires ventilation for volatile handling).

- Hazard Profile : Irritant (R36/37/38), necessitating PPE and fume hood use .

Advanced Research Questions

Q. How do Pd and Ni catalysts differ in cross-coupling reactions involving this compound?

- Pd Catalysts (e.g., PdCl₂(PPh₃)₂): Achieve high yields (76–90%) in aryl-alkynylation via Sonogashira-type couplings, with CuI as a co-catalyst for transmetallation .

- Ni Catalysts : Enable Negishi couplings with secondary alkylzinc halides, offering broader substrate scope but requiring rigorous optimization of ligand systems (e.g., bis(NHC) ligands) to suppress β-hydride elimination . Contradiction Analysis : Pd systems excel in aryl-alkynylation, while Ni is preferred for alkyl-aryl bond formation. Catalyst choice hinges on reaction goals and steric/electronic substrate effects.

Q. How can low yields in aryl-alkynylation reactions with this compound be addressed?

Methodological considerations:

- Catalyst Loading : Increase PdCl₂(PPh₃)₂ to 5 mol% and CuI to 10 mol% to enhance turnover .

- Solvent Optimization : Use DMF/Et₃N mixtures to stabilize reactive intermediates .

- Oxygen Sensitivity : Conduct reactions under inert gas to prevent oxidative side reactions (e.g., Glaser coupling) .

- Purification : Employ gradient chromatography to separate byproducts from the target alkyne .

Q. What is the role of CuI in Pd-catalyzed reactions with this compound?

CuI acts as a co-catalyst to facilitate transmetallation between the Pd center and terminal alkynes, accelerating the formation of Pd-C σ-bonds. It also scavenges iodide ions, preventing catalyst poisoning .

Q. How do substituent effects influence cross-coupling efficiency with this compound?

- Steric Effects : The 3,5-dimethyl groups hinder oxidative addition in Pd catalysis, requiring elevated temperatures (60–80°C) .

- Electronic Effects : Electron-rich aryl iodides exhibit slower oxidative addition but improved stability against homocoupling. Data-Driven Design : In Ni-catalyzed Negishi reactions, bulkier alkylzinc reagents (e.g., cyclohexylzinc iodide) yield >80% coupling efficiency due to reduced β-hydride elimination .

Q. How can this compound derivatives be applied in polymer design?

- Functionalization : Introduce alkyne or alkoxy side chains via cross-coupling for π-conjugated polymers .

- Polymerization : Use Grubbs II catalysts (e.g., GII) in diphenyl ether to achieve high-molecular-weight polymers (97% yield) via ring-opening metathesis .

Q. Methodological Notes

Propriétés

IUPAC Name |

1-iodo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMKEENUYIUKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176985 | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-41-6 | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.